Methyl 4-(undecanoylamino)benzoate
Description
Structural Analysis
Molecular Formula and Stereochemical Configuration
Methyl 4-(undecanoylamino)benzoate consists of a methyl benzoate backbone (C₈H₈O₂) substituted at the para position with an undecanoylamino group (C₁₁H₂₁CONH). The molecular formula is C₁₉H₂₉NO₃ , derived as follows:
- Benzoate ester : C₆H₅COOCH₃ (methyl benzoate)
- Undecanoylamino group : NHCO-C₁₁H₂₁ (amide linkage + undecanoyl chain)
- Total : C₆ (benzene) + 2 (COO) + 1 (CH₃) + 12 (NHCO-C₁₁H₂₁) = C₁₉H₂₉NO₃
The compound is achiral due to the planar benzene ring and linear substituents, with no stereogenic centers. The para-substituted benzoate and amide groups adopt a coplanar arrangement, stabilized by resonance effects.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉NO₃ |
| Molecular Weight | 319.46 g/mol |
| Degrees of Unsaturation | 5 (benzene ring + 2 carbonyls) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (predicted from analogous compounds):
- Aromatic protons : δ 7.8–8.0 ppm (doublet, J = 8.4 Hz, 2H; ortho to ester) and δ 7.3–7.5 ppm (doublet, J = 8.4 Hz, 2H; meta to ester).
- Ester methyl : δ 3.85 ppm (singlet, 3H).
- Amide NH : δ 8.0–8.5 ppm (broad singlet, 1H; exchangeable).
- Undecanoyl chain : δ 2.3–2.5 ppm (triplet, J = 7.4 Hz, 2H; adjacent to carbonyl), δ 1.6–1.8 ppm (multiplet, 2H; next to CH₂), and δ 1.2–1.4 ppm (multiplet, 18H; remaining CH₂ groups).
¹³C NMR (predicted):
- Ester carbonyl : δ 168–170 ppm.
- Amide carbonyl : δ 165–168 ppm.
- Aromatic carbons : δ 125–135 ppm (para-substituted ring).
- Undecanoyl chain : δ 35–45 ppm (CH₂ adjacent to carbonyl), δ 25–35 ppm (internal CH₂), and δ 15–25 ppm (terminal CH₃).
Infrared Spectroscopy (IR)
- Ester C=O : ~1740 cm⁻¹ (strong absorption).
- Amide C=O : ~1680 cm⁻¹ (strong absorption).
- N–H stretch : ~3300 cm⁻¹ (broad, amide).
- Aliphatic C–H : ~2950–2850 cm⁻¹ (stretching).
Mass Spectrometry (MS)
Crystallographic and Conformational Studies
Crystallographic data for this compound are unavailable in the literature. However, computational modeling predicts:
- Conformational preference : The undecanoyl chain adopts a linear or slightly folded arrangement due to steric hindrance between the alkyl chain and the aromatic ring.
- Hydrogen bonding : Intramolecular N–H···O interactions between the amide NH and the ester carbonyl oxygen may stabilize the para-substituted conformation.
- Packing : Potential π–π stacking interactions between aromatic rings in the crystalline state, though no experimental evidence exists.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- HOMO/LUMO energies :
- Electron density distribution :
- Thermal stability : The linear alkyl chain and rigid aromatic core contribute to high thermal stability, though exact melting points remain unreported.
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 4-(undecanoylamino)benzoate |
InChI |
InChI=1S/C19H29NO3/c1-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23-2/h12-15H,3-11H2,1-2H3,(H,20,21) |
InChI Key |
UEFGMPYZRHWNGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-(undecanoylamino)benzoate with key analogs based on substituent effects, synthesis, and physicochemical properties.
Substituent Effects on Physicochemical Properties
Key Observations:
- The undecanoylamino group’s long aliphatic chain increases molecular weight and hydrophobicity compared to acetamido or aminoethyl analogs. This may reduce aqueous solubility but enhance lipid bilayer permeability .
- Aromatic substituents (e.g., in C1–C7 compounds) introduce steric bulk and electronic effects, favoring crystallinity in polar solvents (e.g., ethyl acetate) .
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